molecular formula C8H14N2O2S B1469131 1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole CAS No. 1341874-47-2

1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B1469131
CAS RN: 1341874-47-2
M. Wt: 202.28 g/mol
InChI Key: RPBXVMAUUMACKC-UHFFFAOYSA-N
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Description

“1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole” is a chemical compound with the molecular weight of 246.33 . The compound is in powder form .


Molecular Structure Analysis

The InChI code for “1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole” is 1S/C10H18N2O3S/c1-7-10 (9 (3)13)8 (2)12 (11-7)5-6-16 (4,14)15/h9,13H,5-6H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound “1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole” has a molecular weight of 258.34 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 455.2±45.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Characterization

1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole and its derivatives have been extensively studied for their synthesis and characterization. Various methodologies have been employed to create these compounds and study their structures and properties.

  • Rozze and Fray (2009) discussed the preparation of deuterated derivatives for use as bioanalytical standards in clinical trials, emphasizing the unusual base-catalyzed exchange reactions and the challenges encountered during synthesis (Rozze & Fray, 2009).
  • León et al. (2013) studied new metallomacrocyclic Pd(II) complexes based on hybrid pyrazole sulfoxide/sulfone ligands, highlighting their contribution to supramolecular networks and the impact of solvent on the resulting monomeric or dimeric complexes (León et al., 2013).
  • Guerrero et al. (2008) synthesized new hybrid pyrazole ligands and studied the formation of metallomacrocyclic palladium(II) complexes, observing the dependence of monomeric and dimeric complex formation on the solvent used in the reaction (Guerrero et al., 2008).

Catalysis and Sensing

The derivatives of 1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole have been explored for their catalytic properties and potential application in sensing technologies.

  • Tian et al. (2018) discussed the use of symmetrical and pendant pyrazole derivatives for the construction of two polyoxometalate-based complexes, highlighting their use as electrochemical sensors for detecting substances like hydrogen peroxide, bromate, and nitrite (Tian et al., 2018).

Structural Studies

Structural studies of compounds derived from 1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole have revealed interesting properties and potential applications in various fields of chemistry.

  • Cui et al. (2005) investigated diorganotin(IV) derivatives containing the 3,5-dimethyl-4-(4′-pyridyl)pyrazole ligand, providing insights into the coordination behavior and molecular structures of these compounds (Cui et al., 2005).

properties

IUPAC Name

3,5-dimethyl-1-(2-methylsulfonylethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2S/c1-7-6-8(2)10(9-7)4-5-13(3,11)12/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBXVMAUUMACKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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